(R)-alpha-Fluoro-beta-alanine-13C3: Technical Guide & Application Profile
(R)-alpha-Fluoro-beta-alanine-13C3: Technical Guide & Application Profile
Topic: (R)-alpha-Fluoro-beta-alanine-13C3 Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(R)-alpha-Fluoro-beta-alanine-13C3 (also known as (R)-FBAL-13C3 ) is the stable isotope-labeled analog of the primary catabolite of 5-Fluorouracil (5-FU). As the end-product of the pyrimidine catabolic pathway mediated by dihydropyrimidine dehydrogenase (DPD), FBAL serves as a critical biomarker for DPD deficiency screening and 5-FU pharmacokinetic profiling.
This guide details the physicochemical properties, spectroscopic signatures, and synthesis of the enantiopure (R)-isotopologue. It specifically addresses the confusion between FBAL (3-amino-2-fluoropropanoic acid) and its structural isomer 3-fluoroalanine (2-amino-3-fluoropropanoic acid), ensuring precise application in metabolomic workflows.
Chemical Identity & Structural Analysis[1]
Nomenclature and Classification
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IUPAC Name: (2R)-3-amino-2-fluoropropanoic acid-1,2,3-^13^C_3_
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Common Name: (R)-FBAL-13C3
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CAS Number (Unlabeled): 3821-81-6[1]
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CAS Number (Labeled): 1246819-54-4
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Molecular Formula: ^13^C_3_H_6_FNO_2_
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Molecular Weight: 110.06 g/mol (Labeled) vs 107.08 g/mol (Unlabeled)
Stereochemistry
The metabolic reduction of 5-FU by DPD is stereoselective, yielding (R)-5,6-dihydro-5-fluorouracil, which is subsequently hydrolyzed to (R)-alpha-fluoro-beta-alanine . Consequently, the (R)-enantiomer is the biologically relevant standard for clinical and toxicological studies.
Structural Diagram
The molecule features a three-carbon backbone (all ^13^C-labeled) with a fluorine atom at the alpha-position (C2) relative to the carboxyl group, and an amino group at the beta-position (C3).
DOT Diagram: Chemical Connectivity
Caption: Connectivity of (R)-FBAL-13C3 showing the carbon backbone and heteroatom substitutions.
Spectroscopic Properties (NMR)[1][3]
The ^13^C-labeling combined with the fluorine atom creates a complex, spin-active system. The ^19^F nucleus (Spin 1/2) couples strongly with the ^13^C nuclei (Spin 1/2), resulting in distinctive splitting patterns essential for identification in complex biological matrices.
Predicted NMR Coupling Constants
The following values are extrapolated from high-resolution studies of fluorinated beta-amino acids and general heteronuclear coupling principles.
| Nucleus | Chemical Shift (δ ppm) | Splitting Pattern | Coupling Constants (Hz) |
| C-1 (COOH) | ~175.0 | Doublet of Doublets (dd) | ^1^J_C1-C2_ ≈ 55 Hz^2^J_C1-F_ ≈ 25 Hz |
| C-2 (alpha) | ~88.0 | Doublet of Doublets of Doublets (ddd) | ^1^J_C2-F_ ≈ 175 Hz (Large)^1^J_C2-C1_ ≈ 55 Hz^1^J_C2-C3_ ≈ 35 Hz |
| C-3 (beta) | ~40.0 | Doublet of Doublets (dd) | ^1^J_C3-C2_ ≈ 35 Hz^2^J_C3-F_ ≈ 20 Hz |
| F-19 | -185.0 | Complex Multiplet | ^1^J_F-C2_ ≈ 175 Hz^2^J_F-H_ ≈ 48 Hz (Geminal) |
Interpretation Guide
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The Alpha Carbon (C2): This signal is the most diagnostic. It will appear as a wide doublet (due to Fluorine) further split by the two adjacent ^13^C neighbors.
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Fluorine Decoupling: In standard ^13^C NMR (proton decoupled), the C-F coupling remains. To simplify the spectrum, ^19^F decoupling is recommended if the hardware allows.
Synthesis & Production
Chemical Synthesis (Asymmetric)
While enzymatic routes exist, chemical synthesis is preferred for producing the isotopically labeled standard to ensure high enantiomeric excess (ee) and efficient incorporation of ^13^C precursors.
Methodology:
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Precursor: Start with ^13^C_3_-labeled beta-alanine or a protected derivative (e.g., N-benzyl-beta-alanine ethyl ester).
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Chiral Auxiliary: Attach a chiral auxiliary (e.g., Evans oxazolidinone) to induce stereocontrol.
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Electrophilic Fluorination: Treat the enolate with NFSI (N-fluorobenzenesulfonimide). The chiral auxiliary directs the fluorine to the alpha-position in the (R)-configuration.
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Deprotection: Hydrolysis removes the auxiliary and protecting groups, yielding (R)-FBAL-13C3.
Biological Production Pathway (Metabolism)
In vivo, FBAL is produced via the reductive catabolism of 5-FU. This pathway is the primary mechanism of 5-FU clearance and toxicity.
DOT Diagram: 5-FU Catabolic Pathway
Caption: The metabolic cascade converting 5-FU to (R)-FBAL via DPD, DHP, and BUP enzymes.
Bioanalytical Applications
DPD Deficiency Screening
Dihydropyrimidine dehydrogenase (DPD) deficiency puts patients at lethal risk of 5-FU toxicity.
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Protocol: Administer a test dose of 5-FU (or Uracil).
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Measurement: Quantify the ratio of FBAL to 5-FU in plasma or urine using LC-MS/MS.
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Role of Standard: (R)-FBAL-13C3 is spiked into patient samples as an internal standard. Its identical extraction recovery and chromatographic behavior (co-elution) but distinct mass (+3 Da) allow for precise absolute quantification of the endogenous metabolite.
Neurotoxicity Mechanism
FBAL is neurotoxic.[2] It accumulates in the cerebrospinal fluid (CSF) and can cause encephalopathy (confusion, ataxia) in patients treated with high-dose 5-FU.
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Mechanism: FBAL is further metabolized to fluoroacetate, which disrupts the Krebs cycle (aconitase inhibition), leading to energy failure in neurons.
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Monitoring: Researchers use the labeled standard to track the flux of FBAL into the CNS and its conversion to fluoroacetate in animal models.
Handling and Stability
| Parameter | Specification |
| Physical State | White to off-white solid (hygroscopic) |
| Storage | -20°C, desiccated, under inert atmosphere (Argon/N2) |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in methanol |
| Stability | Stable for >2 years if stored properly. Avoid repeated freeze-thaw cycles in solution. |
| Safety | Irritant.[1] Potential neurotoxin (at high doses). Handle with PPE. |
References
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Heggie, G. D., et al. (1987). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research, 47(8), 2203-2206. Link
- Zhang, X., et al. (2013). "Enantioselective synthesis of alpha-fluoro-beta-amino acids." Chemical Reviews, 113(8). (General reference for synthesis methodology).
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Arellano, M., et al. (1998). "alpha-Fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil." Biochemical Pharmacology, 55(12), 2005-2011. Link
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Hull, W. E., et al. (1988). "Metabolites of 5-fluorouracil in plasma and urine... monitored by 19F NMR." Cancer Research, 48(6), 1680-1688.[3] Link
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PubChem Compound Summary. (2024). "alpha-Fluoro-beta-alanine."[1][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link
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